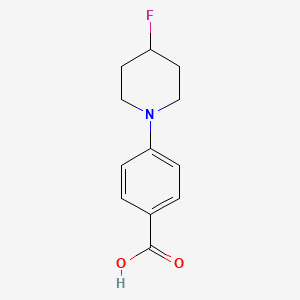

4-(4-Fluoropiperidin-1-yl)benzoic acid

Overview

Description

4-(4-Fluoropiperidin-1-yl)benzoic acid, or 4-FPBA, is an organic compound with a unique structure and a variety of applications in scientific research. It is a fluorinated derivative of piperidine, which is a cyclic amine, and is widely used as a synthetic intermediate in organic synthesis. 4-FPBA is also used as a building block in the synthesis of various other compounds, including pharmaceuticals and agrochemicals. The compound has a wide range of applications in scientific research, including its use as a substrate in enzymatic reactions, as a reactant in organic synthesis, and as a potential drug candidate.

Scientific Research Applications

Fluorescent Probes Development

The development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase highlights a significant application of related compounds. These probes, designed to selectively and sensitively detect reactive oxygen species, can be applied in studying the roles of hROS in biological and chemical contexts (Setsukinai et al., 2003).

Molecular Probes for Nanoparticles

The synthesis of 4-substituted 1,8-naphthalimides, including compounds with structures similar to 4-(4-Fluoropiperidin-1-yl)benzoic acid, has been explored for creating sensitive molecular probes for ZnO nanoparticles. These probes exhibit unusual fluorescence features upon interaction with ZnO surfaces, demonstrating potential in nanoparticle research and applications (Bekere et al., 2013).

Liquid Crystalline Complexes

Research into hydrogen-bonded liquid crystalline complexes of benzoic acid compounds with 4,4′‐bipyridine, including fluorinated derivatives, showcases applications in the field of liquid crystal technology. These studies help understand the impact of fluorination on the phase behavior and thermal properties of liquid crystalline materials (Wei et al., 2007).

Gas Adsorption and Metal Organic Frameworks

The use of fluorinated benzoic acids in the synthesis of Metal Organic Frameworks (MOFs) for gas adsorption properties highlights another application. These MOFs, designed with specific ligands such as 4-(1H-tetrazole-5-yl)benzoic acid and its fluorinated versions, show significant N2, H2, and CO2 adsorption capacities, indicating potential in gas storage and separation technologies (Pachfule et al., 2011).

Analytical Methods for Environmental Tracers

The development and improvement of analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices reflect an application in environmental science. These methods enable the tracking of chemical tracers in hydrothermal, geothermal, leaching, and oilfield applications, contributing to our understanding of fluid dynamics in various geological and industrial contexts (Kumar & Sharma, 2021).

properties

IUPAC Name |

4-(4-fluoropiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJLEYBMOBJUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoropiperidin-1-yl)benzoic acid | |

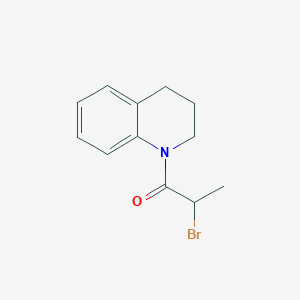

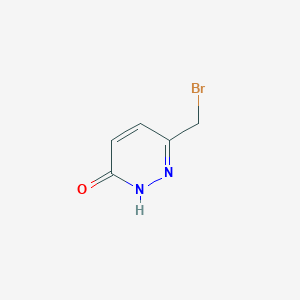

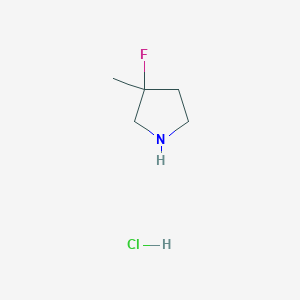

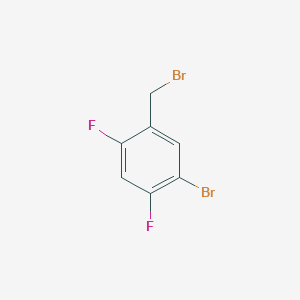

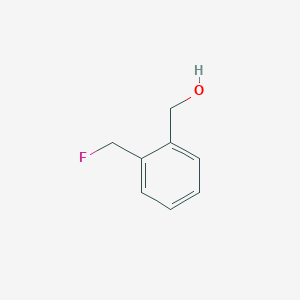

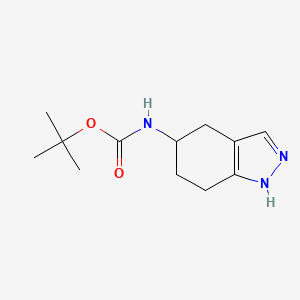

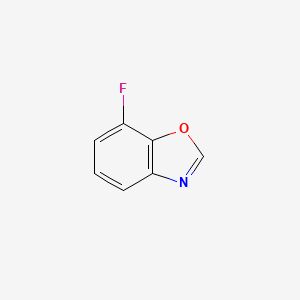

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)

![2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B1532548.png)